molecular formula C13H15N3OS3 B2991471 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide CAS No. 394236-07-8

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide

Cat. No.: B2991471
CAS No.: 394236-07-8
M. Wt: 325.46
InChI Key: NKAXIIDEPMAWJI-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide, also known as ETP-101, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide, indicates their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been evaluated for their potential in cancer therapy, showing efficacy in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models. The structural modifications in these analogs aimed to improve drug-like properties, such as solubility, without compromising their inhibitory potency against GLS (Shukla et al., 2012).

Antimicrobial and Antifungal Applications

Compounds within this chemical class have been explored for their antimicrobial and antifungal properties. A study involving the synthesis of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include structures related to this compound, demonstrated sensitivity to both Gram-positive and Gram-negative bacteria. Furthermore, these compounds showed antifungal activity against Candida albicans, highlighting their potential as antimicrobial and antifungal agents (Kobzar et al., 2019).

Anticancer Potential

The structural motif of 1,3,4-thiadiazole, integral to this compound, has been incorporated into various compounds showing significant anticancer activities. These activities have been evaluated in vitro against different cancer cell lines, such as Hepatocellular carcinoma (HepG-2), with some compounds exhibiting potent anticancer effects. The structure-activity relationships of these compounds provide valuable insights into designing more effective anticancer agents (Gomha et al., 2017).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS3/c1-3-18-13-16-15-12(20-13)14-11(17)9(2)19-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAXIIDEPMAWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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